molecular formula C3H2F6 B3042771 1,1,1,2,2,3-Hexafluoropropane CAS No. 677-56-5

1,1,1,2,2,3-Hexafluoropropane

Cat. No.: B3042771
CAS No.: 677-56-5
M. Wt: 152.04 g/mol
InChI Key: SUAMPXQALWYDBK-UHFFFAOYSA-N
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Description

1,1,1,2,2,3-Hexafluoropropane (HFC-236cb), with CAS number 677-56-5, is a hydrofluorocarbon (HFC) with the molecular formula C₃H₂F₆ and a molar mass of 152.04 g/mol . It is characterized by six fluorine atoms asymmetrically substituted on a propane backbone, giving it distinct thermodynamic and chemical properties. HFC-236cb is primarily used as a refrigerant, fire suppression agent, and intermediate in synthesizing fluorinated olefins like 1,2,3,3,3-pentafluoropropene (HFC-1225ye) . Its production involves catalytic reactions between tetrafluoroethylene (TFE) and difluoromethane (HFC-32) using antimony pentafluoride (SbF₅), though purification challenges and byproduct formation (e.g., HFC-245cb) complicate commercial scalability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3-Hexafluoropropane can be synthesized through the dechlorofluorination of 1,1,1,2,2-pentafluoro-3,3-dichloropropane and/or 1,1,2,2,3-pentafluoro-1,3-dichloropropane using hydrogen in the presence of a metal oxide catalyst. The resulting tetrafluorochloropropene is then fluorinated in the presence of a catalyst to produce this compound .

Industrial Production Methods: The industrial production of this compound involves the hydrogenation of hexafluoropropene. This process is carried out in the presence of a metal oxide catalyst, typically at elevated temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3-Hexafluoropropane primarily undergoes substitution reactions due to the presence of fluorine atoms. It is relatively inert to oxidation and reduction reactions under standard conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include moderate temperatures and the presence of a suitable solvent.

    Fluorination Reactions: Fluorination can be achieved using elemental fluorine or other fluorinating agents in the presence of a catalyst.

Major Products: The major products of these reactions include various fluorinated derivatives of propane, depending on the specific reagents and conditions used .

Scientific Research Applications

1,1,1,2,2,3-Hexafluoropropane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a stable, non-reactive medium.

    Biology: Its inert nature makes it useful in biological studies where minimal chemical interference is required.

    Medicine: It is investigated for potential use in medical imaging and as a propellant in pharmaceutical aerosols.

    Industry: It is employed in the manufacture of fluoropolymers and as a refrigerant in cooling systems

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3-hexafluoropropane involves its interaction with various molecular targets through weak van der Waals forces. Its high electronegativity and low polarizability contribute to its stability and low reactivity. In biological systems, it is primarily excreted unchanged due to its inert nature .

Comparison with Similar Compounds

Structural Isomers: HFC-236cb vs. HFC-236fa vs. HFC-236ea

HFC-236cb belongs to a family of hexafluoropropane isomers, including 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) and 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) . These isomers differ in fluorine substitution patterns, leading to variations in physicochemical properties:

Property HFC-236cb (1,1,1,2,2,3) HFC-236fa (1,1,1,3,3,3) HFC-236ea (1,1,1,2,3,3) References
Symmetry Low (asymmetric) High (symmetric) Moderate
Boiling Point (°C) -1.3* -1.4 Not reported
Critical Temp. (K) 438.2 437.1 445.6
Applications Refrigerant, fire suppression, chemical intermediate Fire suppression, foaming agent Intermediate for HFC-1225ye
Environmental Impact Not Kyoto-listed Kyoto Protocol-listed Not Kyoto-listed

*Experimental heat capacity data for HFC-236cb at 313.15 K shows values comparable to HFC-236fa, but asymmetry reduces thermal stability compared to symmetric isomers .

Thermal Decomposition

HFC-236cb decomposes at 600–800°C, primarily via HF elimination (activation energy: 282.74 kJ/mol) and C–C bond fission (381.88 kJ/mol), forming CF₄, CHF₃, and CF₂CHF as minor products . In contrast, HFC-236fa’s symmetric structure may confer higher thermal stability, though decomposition pathways are less documented.

Role in Polymer Chemistry

These polymers exhibit enhanced gas permeability, thermal resistance (>400°C), and optical transparency compared to non-fluorinated analogs . For example, 6FDA-based PIs show CO₂ permeability 10–20× higher than traditional PAs due to bulky hexafluoropropane groups .

Biological Activity

1,1,1,2,2,3-Hexafluoropropane (HFC-236cb) is a fluorinated hydrocarbon that has garnered attention for its unique chemical properties and potential applications in various fields, including biology and medicine. This article provides an in-depth examination of the biological activity of HFC-236cb, focusing on its mechanisms of action, pharmacokinetics, potential metabolites, and relevant case studies.

  • Molecular Formula : C₃H₂F₆
  • Molecular Weight : 138.03 g/mol
  • Boiling Point : -0.7 °C

These properties contribute to its stability and reactivity in biological systems.

This compound interacts with various molecular targets within biological systems. Its high electronegativity allows it to form strong interactions with enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding how HFC-236cb can influence physiological processes.

Pharmacokinetics

Research has employed physiologically based pharmacokinetic (PBPK) models to study the uptake and metabolism of HFC-236cb. Key findings include:

  • Tissue-Air Partition Coefficients : These coefficients were determined to understand how HFC-236cb partitions between air and biological tissues .
  • Inhalation Studies : Experimental studies involving Fischer 344 rats revealed low uptake and weak metabolism of HFC-236cb. The primary metabolites identified included hexafluoroacetone and hexafluoropropanol .

Potential Metabolites

The metabolism of HFC-236cb yields several potential metabolites that may have biological implications:

MetaboliteDescription
HexafluoroacetoneA potential product of HFC-236cb metabolism
HexafluoropropanolAnother metabolite formed during metabolism
Fluoro-carboxylic acidsPossible degradation products

These metabolites are significant as they may exhibit different biological activities compared to the parent compound.

Inhalation Exposure Studies

A study focused on the inhalation exposure of rats to HFC-236cb demonstrated the compound's low metabolic rate and weak toxicity profile. The research aimed to assess the need for further toxicological studies based on the observed pharmacokinetics .

Fire Suppression Applications

HFC-236cb has also been investigated for its effectiveness as a fire suppression agent. Studies showed that it could inhibit coal combustion effectively when used in combination with nitrogen gas . This application highlights its potential utility beyond traditional chemical roles.

Q & A

Frequently Asked Questions (FAQs) for Researchers on 1,1,1,2,2,3-Hexafluoropropane (HFC-236cb)

Basic Research Questions

Q. What are the key thermodynamic properties of HFC-236cb, and how do they influence its applications in refrigeration or fire suppression systems?

Methodological Answer: Critical thermodynamic properties include boiling point, critical temperature, critical pressure, and heat capacity. These determine its phase behavior and efficiency in heat transfer systems.

  • Boiling Point : 6.19°C at 101.325 kPa .
  • Critical Temperature : 139.29°C .
  • Critical Pressure : 3.50 MPa .
  • Heat Capacity : Experimental values range from 1.304 to 1.457 J/g·K at 313.15 K, measured using a BDHT calorimeter .

Table 1: Thermodynamic Properties

PropertyValueReference
Boiling Point (°C)6.19
Critical Temperature (°C)139.29
Critical Pressure (MPa)3.50
Heat Capacity (J/g·K)1.304–1.457 (313 K)

These properties suggest suitability for low-temperature refrigeration and rapid gas-phase discharge in fire suppression .

Q. What synthesis routes are reported for HFC-236cb, and what are the challenges in isolating it from structural isomers?

Methodological Answer: While direct synthesis methods for HFC-236cb are not explicitly detailed in the evidence, analogous routes for HFC isomers involve fluorination of chlorinated precursors. For example:

  • HFC-236ea Synthesis : Reacting 2H-octafluoroisobutyl methyl ether with triethylamine and water yields ~81% hexafluoropropane (HFC-236ea) and 13% pentafluoropropene as a by-product . Adjusting the triethylamine-to-ether molar ratio to 2:1 increases yield to 86% .
  • Isolation Challenges : Gas chromatography (GC) is critical for separating HFC-236cb from isomers like HFC-236ea. Optimizing GC conditions (e.g., column type, temperature gradients) ensures accurate quantification .

Q. How is HFC-236cb utilized in fire suppression systems, and what parameters govern its design in portable extinguishers?

Methodological Answer: HFC-236cb acts as a halon substitute due to its low ozone depletion potential (ODP = 0) and rapid flame inhibition. Key design parameters include:

  • Fill Density : Optimized to balance storage pressure and discharge efficiency.
  • Operating Temperature Range : -40°C to 60°C to ensure functionality in extreme environments.
  • Effective Discharge Time : <10 seconds for Class B/C fires, validated via standardized flammability testing (e.g., UL/EN protocols) .

Advanced Research Questions

Q. How can reaction by-products like pentafluoropropene be minimized during HFC-236cb synthesis?

Methodological Answer: By-product formation is influenced by reaction stoichiometry and catalyst selection. For example:

  • Triethylamine Ratio : Increasing triethylamine-to-ether molar ratios from 1:1 to 2:1 reduces pentafluoropropene from 15% to <5% .
  • Catalytic Optimization : Chromium-based catalysts (e.g., CrCl₃) in fluorination reactions improve selectivity for HFC-236cb over unsaturated by-products .

Table 2: By-Product Reduction Strategies

ParameterAdjustmentBy-Product YieldReference
Triethylamine:Molar Ratio2:1 (vs. 1:1)<5%
Catalyst TypeChromium (CrCl₃)Improved selectivity

Q. What computational methods are suitable for predicting the environmental impact of HFC-236cb, and how does its global warming potential (GWP) compare to other HFCs?

Methodological Answer: Density Functional Theory (DFT) and molecular dynamics simulations model atmospheric lifetime and radiative efficiency. Key findings:

  • Atmospheric Lifetime : Estimated at 15–20 years due to C-F bond stability .
  • GWP : Projected GWP (100-year horizon) of ~1,200–1,500, lower than HFC-236fa (6,300–8,100) .
  • Kyoto Protocol Compliance : HFC-236cb falls under Annex F, requiring phasedown under the Kigali Amendment .

Q. How does the dielectric strength of HFC-236cb compare to SF₆ in high-voltage applications, and what experimental setups validate this?

Methodological Answer: Dielectric properties are tested using pulsed voltage breakdown experiments. Results show:

  • Breakdown Voltage : ~30 kV/cm at 0.5 MPa, 25°C, comparable to SF₆ (~40 kV/cm) but with lower toxicity .
  • Methodology : ASTM D2477-14 standardizes gas purity (≥99.6%) and electrode configurations (sphere-to-sphere gap) .

Properties

IUPAC Name

1,1,1,2,2,3-hexafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6/c4-1-2(5,6)3(7,8)9/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAMPXQALWYDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80987047
Record name 1,1,1,2,2,3-Hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677-56-5
Record name 1,1,1,2,2,3-Hexafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,2,2,3-Hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1,1,2,2,3-Hexafluoropropane
1,1,1,2,2,3-Hexafluoropropane
1,1,1,2,2,3-Hexafluoropropane
1,1,1,2,2,3-Hexafluoropropane

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